Compound Description: These compounds are a series of benznidazole analogues, synthesized using the benzimidazole core as a model. They were evaluated for their antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, compound 7 displayed higher activity against G. intestinalis than benznidazole. []
Relevance: These compounds share the benzimidazole moiety with the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". The presence of the benzimidazole core in these compounds and their demonstrated biological activity highlight the potential therapeutic significance of the target compound, which also incorporates this structural feature. []
Compound Description: This series includes compounds like 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (6), 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (7), and 3-(1H-benzimidazol-1-yl)-N'-(tosyloxy)propanimidamide (10). These compounds were investigated for their molecular geometry, intermolecular interactions, and antidiabetic activity. They exhibited significant α-amylase and α-glucosidase inhibitory activity. []
Relevance: Compound 10 (3-(1H-benzimidazol-1-yl)-N'-(tosyloxy)propanimidamide) within this series directly incorporates the 1H-benzimidazol-1-yl substituent, a key structural feature also present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity suggests that the target compound might exhibit similar biological activities, potentially including antidiabetic properties. []
Compound Description: This series of compounds features a benzimidazole moiety linked to a 1,2,4-triazole ring system through a methanesulfonyl bridge. These derivatives were synthesized through a multi-step process involving the reaction of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide with substituted phenyl isothiocyanates, followed by cyclization and further modifications. []
Relevance: Similar to the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline", these derivatives also contain a benzimidazole unit connected to another heterocyclic ring via a sulfonyl linker. This common structural motif of a sulfonyl-linked benzimidazole suggests potential shared chemical properties and possibly similar biological activities. []
N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and Related Heterocyclic Congeners
Compound Description: These compounds, synthesized to explore potential dopaminergic ligands, contain a benzimidazol-2-thione moiety. While none of the compounds exhibited affinity for D-1 dopamine receptors, some, particularly the 1H-benzimidazol-2-thione derivatives, showed strong competition for D-2 receptor binding. []
Relevance: The benzimidazole core is a common feature between these compounds and the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". Although the target compound lacks the thione group present in these dopaminergic ligands, the shared benzimidazole core suggests a possible starting point for exploring potential interactions with biological targets. []
Compound Description: These compounds were synthesized under solvent-free conditions using a Mannich-type reaction between 6H,13H-5:12,7:14-dimethanedibenzo[d,i][1,3,6,8]-tetraazecine (DMDBTA) and phenols. The study explored the mechanism of formation of these Mannich bases and their subsequent thermal decomposition into 1H-benzimidazole and ortho-methylated phenols. []
Relevance: The thermal decomposition products of these Mannich bases include 1H-benzimidazole, a core structure present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". While not structurally identical, the shared presence of the 1H-benzimidazole unit highlights the importance of this group in different chemical reactions and potential applications. []
Compound Description: This compound is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has shown promising antitumor activity in preclinical studies against cancer cells harboring FGFR alterations. []
Relevance: Both CH5183284 and "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline" contain a benzimidazole moiety, albeit with different substitutions and attachments. This structural similarity highlights the benzimidazole core as a common element in compounds with potential therapeutic applications, particularly in the context of cancer therapy. []
Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potent and long-lasting inhibitory effects on gastric acid secretion. It functions by inhibiting the gastric H+,K+-ATPase in a K+-competitive manner. [, ]
Relevance: Although this compound does not directly contain a benzimidazole moiety, it is relevant to "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline" due to the presence of a pyridin-3-ylsulfonyl group. This structural feature, similar to the 1H-benzimidazol-1-ylsulfonyl group in the target compound, highlights the potential importance of sulfonyl-linked heterocycles in drug discovery and their potential impact on biological activity. [, ]
Compound Description: This compound is a gyrase inhibitor and exists in various solid forms, including a free base form characterized by its powder X-ray diffraction pattern and thermal properties. []
Relevance: This compound shares the benzimidazole core with "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". While the target compound lacks the urea and tetrahydrofuran substituents present in this gyrase inhibitor, the common benzimidazole core suggests potential similarities in certain physicochemical properties. []
2(1H)-quinolinones
Compound Description: This series of compounds, including 6-pyridin-3-yl-2(1H)-quinolinone (3), features a quinolinone core with various substituents. They were investigated for their cardiac stimulant activity and showed varying levels of potency. Notably, some members displayed greater inotropic activity than milrinone. []
Relevance: These compounds highlight the importance of the quinoline core, a key component of the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". The presence of a quinoline moiety in these compounds with demonstrated biological activity suggests that the target compound, containing both benzimidazole and quinoline features, may exhibit interesting pharmacological properties. []
Compound Description: Galeterone is a multitarget anticancer drug candidate with androgen receptor (AR) down-regulating activity. Structural modifications at C-3 and C-17 of galeterone have been explored to enhance its antiproliferative and AR degrading activities. []
Relevance: Galeterone shares the 1H-benzimidazol-1-yl substituent with the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity, coupled with galeterone's established anticancer activity, emphasizes the potential of compounds containing the 1H-benzimidazol-1-yl group as therapeutic agents, especially in the context of cancer treatment. []
Compound Description: These compounds, including 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (VN/124-1), feature a steroidal core with various heteroaryl substituents at the C-17 position. They were designed as inhibitors of human CYP17 enzyme and androgen receptor antagonists. Several compounds showed potent inhibitory activity against both targets and demonstrated antitumor activity in preclinical studies. []
Relevance: VN/124-1 directly incorporates the 1H-benzimidazol-1-yl substituent, identical to the one present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity, combined with VN/124-1's potent inhibitory and antitumor activity, further strengthens the hypothesis that the target compound may also exhibit significant biological activity, potentially targeting similar pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.